![molecular formula C5H11ClO2S B2861635 3-Methylbutane-1-sulfonyl chloride CAS No. 22795-37-5](/img/structure/B2861635.png)
3-Methylbutane-1-sulfonyl chloride
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Overview
Description
3-Methylbutane-1-sulfonyl chloride is a chemical compound with the formula C5H11ClO2S. It contains a total of 19 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfone .
Molecular Structure Analysis
The molecular structure of 3-Methylbutane-1-sulfonyl chloride includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 19 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfone . The 3D chemical structure image of 3-Methylbutane-1-sulfonyl chloride can be visualized using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methylbutane-1-sulfonyl chloride are not available, sulfonyl chlorides are generally known to participate in electrophilic aromatic substitution reactions . They can also undergo hydrolysis to form sulfonic acids .Physical And Chemical Properties Analysis
3-Methylbutane-1-sulfonyl chloride has a molecular weight of 170.65734 g/mol . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Organic Synthesis
3-Methylbutane-1-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives. These derivatives are crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals . The compound’s sulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions that form bonds with nitrogen or oxygen-containing nucleophiles.
Pharmaceuticals
In the pharmaceutical industry, 3-Methylbutane-1-sulfonyl chloride serves as a building block for the synthesis of various drugs. It is involved in the production of sulfonyl amides and sulfonate esters, which are found in many therapeutic agents . Its role in drug design and development is significant due to its ability to introduce sulfonyl functional groups into bioactive molecules.
Materials Science
This compound is also employed in materials science, particularly in the development of polymers and resins. The sulfonyl chloride group can react with alcohols to form sulfonate esters, which are used as plasticizers and in the modification of polymer properties to enhance material performance .
Chemical Engineering
In chemical engineering processes, 3-Methylbutane-1-sulfonyl chloride is utilized for its reactive sulfonyl chloride group. It can be used to modify surfaces or create specialized coatings that confer additional properties, such as chemical resistance or improved adhesion .
Environmental Science
The compound finds applications in environmental science, where it may be used in the synthesis of compounds for environmental remediation or as an analytical reagent in environmental testing . Its reactivity allows for the creation of compounds that can bind to or neutralize pollutants.
Biochemistry
In biochemistry, 3-Methylbutane-1-sulfonyl chloride is used to modify peptides and proteins. The sulfonyl group can react with amino groups in proteins, enabling the study of protein structure and function or the development of bioconjugates for research purposes .
Analytical Chemistry
Analytical chemists use 3-Methylbutane-1-sulfonyl chloride in the preparation of standards and reagents. Its ability to react selectively with various functional groups makes it a valuable tool for developing analytical methods .
Agrochemistry
Lastly, in agrochemistry, this compound is used to create pesticides and herbicides. The sulfonyl group’s reactivity is harnessed to synthesize compounds that can control pests and weeds, contributing to increased agricultural productivity .
Safety and Hazards
properties
IUPAC Name |
3-methylbutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOXTJCSAJIUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutane-1-sulfonyl chloride | |
CAS RN |
22795-37-5 |
Source
|
Record name | 3-methylbutane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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